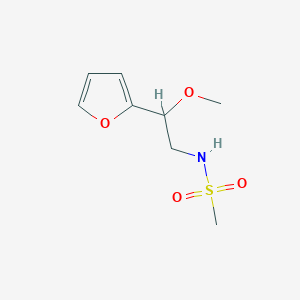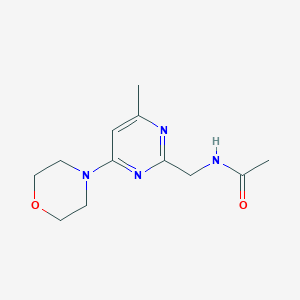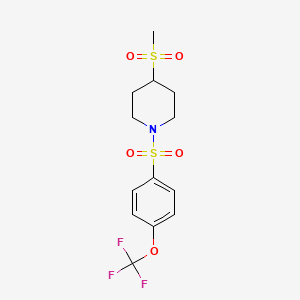![molecular formula C8H12O3 B2820561 Ethyl trans-3-oxabicyclo[3.1.0]hexane-6-carboxylate CAS No. 81056-11-3](/img/structure/B2820561.png)
Ethyl trans-3-oxabicyclo[3.1.0]hexane-6-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl trans-3-oxabicyclo[3.1.0]hexane-6-carboxylate is a chemical compound with the molecular formula C8H12O3 . It contains a total of 24 bonds, including 12 non-H bonds, 1 multiple bond, 3 rotatable bonds, 1 double bond, 1 three-membered ring, 1 five-membered ring, 1 six-membered ring, 1 aliphatic ester, 1 aliphatic ether, and 1 Oxolane .
Synthesis Analysis
The synthesis of Ethyl trans-3-oxabicyclo[3.1.0]hexane-6-carboxylate involves a series of steps. One approach utilizes intramolecular cyclopropanation of alpha-diazoacetates via Ru (II) catalysis . Another method involves the cyclopropanation of N-Boc-2,5-dihydropyrrole with ethyl diazoacetate (EDA) under low catalyst loadings .Molecular Structure Analysis
The molecule contains a total of 23 atoms, including 12 Hydrogen atoms, 8 Carbon atoms, and 3 Oxygen atoms . It also contains a total of 24 bonds, including 12 non-H bonds, 1 multiple bond, 3 rotatable bonds, 1 double bond, 1 three-membered ring, 1 five-membered ring, 1 six-membered ring, 1 aliphatic ester, 1 aliphatic ether, and 1 Oxolane .Chemical Reactions Analysis
The synthesis of Ethyl trans-3-oxabicyclo[3.1.0]hexane-6-carboxylate involves a series of chemical reactions. One of the key reactions is the intramolecular cyclopropanation of alpha-diazoacetates via Ru (II) catalysis . Another key reaction involves the cyclopropanation of N-Boc-2,5-dihydropyrrole with ethyl diazoacetate (EDA) under low catalyst loadings .Physical And Chemical Properties Analysis
The molecular weight of Ethyl trans-3-oxabicyclo[3.1.0]hexane-6-carboxylate is 156.18 g/mol . The molecule contains a total of 23 atoms, including 12 Hydrogen atoms, 8 Carbon atoms, and 3 Oxygen atoms . It also contains a total of 24 bonds, including 12 non-H bonds, 1 multiple bond, 3 rotatable bonds, 1 double bond, 1 three-membered ring, 1 five-membered ring, 1 six-membered ring, 1 aliphatic ester, 1 aliphatic ether, and 1 Oxolane .科学的研究の応用
Summary of the Application
Bicyclo[3.1.0]hexanes are prevalent scaffolds in natural products and synthetic bioactive compounds . They are used in the production of various drugs due to their potent bioactivities .
Methods of Application or Experimental Procedures
The synthesis of bicyclo[3.1.0]hexanes involves a (3 + 2) annulation of cyclopropenes with cyclopropylanilines . This process uses an organic or an iridium photoredox catalyst and blue LED irradiation . The reaction is highly diastereoselective when using difluorocyclopropenes together with a removable substituent on the cyclopropylaniline .
Results or Outcomes
The method provides a fast access to highly valuable bicyclic scaffolds with three contiguous stereocenters . Good yields were obtained for a broad range of cyclopropene and cyclopropylaniline derivatives .
Stereoselective Synthesis of 3-Azabicyclo[3.1.0]hexane-6-carboxylates
Specific Scientific Field
This research is also in the field of Organic Chemistry , focusing on the stereoselective synthesis of complex organic compounds .
Summary of the Application
The 3-azabicyclo[3.1.0]hexane-6-carboxylate scaffold is a key structural motif in several lead compounds and drug candidates . It is used in the production of various pharmaceutical drugs .
Methods of Application or Experimental Procedures
The synthesis of 3-azabicyclo[3.1.0]hexane-6-carboxylates involves the cyclopropanation of 2,5-dihydropyrrole with ethyl diazoacetate . This process uses dirhodium(II) catalysts under low catalyst loadings .
Results or Outcomes
By appropriate choice of catalyst and hydrolysis conditions, either the exo- or endo-3-azabicyclo-[3.1.0]hexanes can be formed cleanly with high levels of diastereoselectivity .
Synthesis of 6,6-Dimethyl-3-azabicyclo[3.1.0]hexane
Specific Scientific Field
This research is in the field of Medicinal Chemistry , specifically focusing on the synthesis of crucial components in antiviral medications .
Summary of the Application
6,6-Dimethyl-3-azabicyclo[3.1.0]hexane (6,6-DMABH) is a crucial component in several antiviral medications, such as boceprevir and pf-07321332 .
Methods of Application or Experimental Procedures
The synthesis of 6,6-DMABH involves the intramolecular cyclopropanation of alpha-diazoacetates via Ru (II) catalysis . This process also uses the Gabriel synthesis .
Results or Outcomes
Gram-scale synthesis of 6,6-DMABH from 3-methyl-2-butenol is achieved in seven distinct steps, resulting in a total yield of 28% .
Stereoselective Synthesis of Either Exo- or Endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates
Specific Scientific Field
This research is in the field of Organic Chemistry , focusing on the stereoselective synthesis of complex organic compounds .
Summary of the Application
The 3-azabicyclo[3.1.0]hexane-6-carboxylate scaffold is a key structural motif in several lead compounds and drug candidates . It is used in the production of various pharmaceutical drugs .
Methods of Application or Experimental Procedures
The synthesis of 3-azabicyclo[3.1.0]hexane-6-carboxylates involves the cyclopropanation of 2,5-dihydropyrrole with ethyl diazoacetate . This process uses dirhodium(II) catalysts under low catalyst loadings .
Results or Outcomes
By appropriate choice of catalyst and hydrolysis conditions, either the exo- or endo-3-azabicyclo-[3.1.0]hexanes can be formed cleanly with high levels of diastereoselectivity .
Synthesis of 6,6-Dimethyl-3-azabicyclo [3.1.0]hexane
Specific Scientific Field
This research is in the field of Medicinal Chemistry , specifically focusing on the synthesis of crucial components in antiviral medications .
Summary of the Application
6,6-Dimethyl-3-azabicyclo [3.1.0]hexane (6,6-DMABH) is a crucial component in several antiviral medications, such as boceprevir and pf-07321332 .
Methods of Application or Experimental Procedures
The synthesis of 6,6-DMABH involves the intramolecular cyclopropanation of alpha-diazoacetates via Ru (II) catalysis . This process also uses the Gabriel synthesis .
Results or Outcomes
Gram-scale synthesis of 6,6-DMABH from 3-methyl-2-butenol is achieved in seven distinct steps, resulting in a total yield of 28% .
特性
IUPAC Name |
ethyl (1S,5R)-3-oxabicyclo[3.1.0]hexane-6-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O3/c1-2-11-8(9)7-5-3-10-4-6(5)7/h5-7H,2-4H2,1H3/t5-,6+,7? |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAESUVRCRNJFDR-MEKDEQNOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C2C1COC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1[C@H]2[C@@H]1COC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl trans-3-oxabicyclo[3.1.0]hexane-6-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

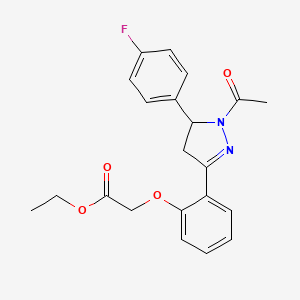

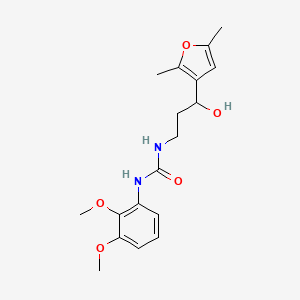
![1-ethyl-5-[(2-isopropyl-5-methylphenoxy)methyl]-1H-pyrazol-3-amine](/img/structure/B2820482.png)

![3-(3-methoxybenzoyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic Acid](/img/structure/B2820486.png)
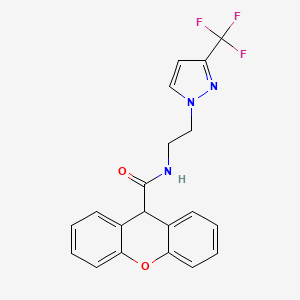
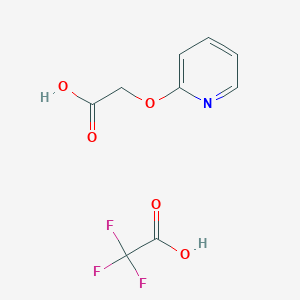
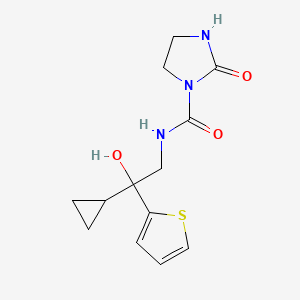
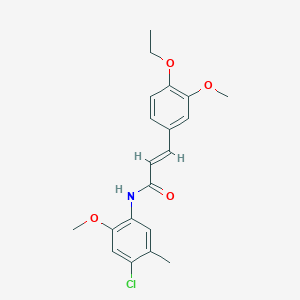
![2-[Tert-butyl(dimethyl)silyl]oxy-2-methylbutanal](/img/structure/B2820492.png)
